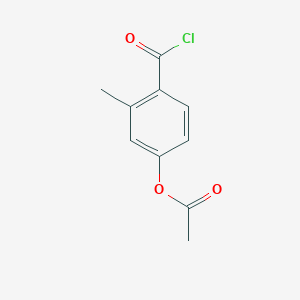

4-(Acetyloxy)-2-methyl-benzoyl chloride

Description

Contextualization within Aromatic Acyl Halide Research

The study of aromatic acyl halides is a cornerstone of organic chemistry. Compounds like benzoyl chloride are fundamental reagents used extensively in both laboratory and industrial settings for the synthesis of esters, amides, and ketones through nucleophilic acyl substitution reactions. nih.govlibretexts.org The reactivity of the acyl chloride is influenced by the other substituents present on the aromatic ring.

The synthesis of aromatic acyl chlorides typically involves the treatment of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com For instance, the preparation of 4-(Acetyloxy)-2-methyl-benzoyl chloride can be achieved by reacting 4-Methyl-2-acetoxy-benzoic acid with thionyl chloride. prepchem.com

Research in this area focuses on developing new synthetic methods and expanding the utility of these reagents. For example, various substituted benzoyl chlorides serve as precursors to a wide range of products, including dyes, pharmaceuticals, and high-performance polymers. nih.gov The presence of multiple functional groups on a single aromatic acyl halide, as seen in this compound, allows for sequential and regioselective reactions, a key area of investigation in modern synthetic chemistry.

Significance in Advanced Organic Synthesis

The significance of this compound in advanced organic synthesis lies in its nature as a bifunctional chemical intermediate. google.comjacobacci.com The acyl chloride group provides a site for rapid reaction with a wide array of nucleophiles, including alcohols, amines, and carbanions, to form larger, more complex molecules. pearson.com This reactivity is fundamental to constructing the core structures of many target compounds.

The acetyloxy group, on the other hand, serves as a protected hydroxyl group. In a synthetic sequence, the acyl chloride can be reacted first, leaving the acetyloxy group intact. In a subsequent step, this group can be hydrolyzed to reveal a phenolic hydroxyl group, which can then participate in further chemical transformations. This protecting group strategy is crucial for the synthesis of complex molecules where direct use of a free hydroxyl group would interfere with the desired reaction at the acyl chloride site.

This dual functionality makes the compound a valuable precursor in the synthesis of:

Pharmaceuticals: Many bioactive molecules contain substituted aromatic rings. Intermediates like this allow for the controlled assembly of different molecular fragments. google.com

Heterocyclic Compounds: The reactivity of the acyl chloride can be harnessed to form heterocyclic rings, which are common structural motifs in medicinal chemistry. pg.gda.pl

Specialty Polymers and Materials: Aromatic building blocks are essential for creating materials with specific thermal or electronic properties. researchgate.net

The strategic placement of the methyl and acetyloxy groups on the benzene (B151609) ring also influences the reactivity and directs the orientation of subsequent reactions, providing chemists with precise control over the final molecular architecture.

Structure

3D Structure

Properties

CAS No. |

84436-98-6 |

|---|---|

Molecular Formula |

C10H9ClO3 |

Molecular Weight |

212.63 g/mol |

IUPAC Name |

(4-carbonochloridoyl-3-methylphenyl) acetate |

InChI |

InChI=1S/C10H9ClO3/c1-6-5-8(14-7(2)12)3-4-9(6)10(11)13/h3-5H,1-2H3 |

InChI Key |

IOYFOZCHGMPWSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetyloxy 2 Methyl Benzoyl Chloride

Direct Acyl Chloride Formation from Carboxylic Acid Precursors

The most straightforward method for preparing 4-(acetyloxy)-2-methyl-benzoyl chloride is through the direct chlorination of 4-(acetyloxy)-2-methyl-benzoic acid. This transformation is typically accomplished using standard halogenating agents.

Synthesis from 4-(Acetyloxy)-2-methyl-benzoic Acid via Halogenation Reagents

The conversion of carboxylic acids to acyl chlorides is a fundamental reaction in organic synthesis. For 4-(acetyloxy)-2-methyl-benzoic acid, common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

When thionyl chloride is used, it reacts with the carboxylic acid to form the desired acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. masterorganicchemistry.comdoubtnut.com A typical procedure involves dissolving or suspending the 4-(acetyloxy)-2-methyl-benzoic acid in an inert solvent, such as dichloromethane (B109758) or toluene, followed by the addition of thionyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is often heated to ensure completion. For a structurally similar compound, 4-methyl-2-acetoxy-benzoic acid, a method involves dissolving the acid in an excess of thionyl chloride and allowing it to stand overnight at room temperature. prepchem.com

Oxalyl chloride is another highly effective reagent that often allows for milder reaction conditions compared to thionyl chloride. The reaction with oxalyl chloride, typically catalyzed by DMF, produces the acyl chloride along with gaseous byproducts carbon dioxide (CO₂), carbon monoxide (CO), and HCl. pearson.com This method is often preferred when sensitive functional groups are present in the molecule, as the reaction can proceed at lower temperatures. researchgate.net The general mechanism involves the formation of a reactive Vilsmeier intermediate from DMF and oxalyl chloride, which then facilitates the chlorination of the carboxylic acid. google.com

Interactive Table: Comparison of Common Halogenation Reagents

| Reagent | Typical Conditions | Byproducts | Advantages |

|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Reflux in neat reagent or inert solvent (e.g., toluene), often with catalytic DMF | SO₂(g), HCl(g) | Inexpensive, powerful reagent. Byproducts are gaseous. |

| **Oxalyl Chloride ((COCl)₂) ** | Room temperature or gentle heating in inert solvent (e.g., DCM, benzene) with catalytic DMF | CO₂(g), CO(g), HCl(g) | Milder conditions, volatile byproducts, often gives cleaner reactions. |

Exploration of Alternative Chlorinating Agents

Beyond the standard reagents, other chlorinating agents can be employed for the synthesis of acyl chlorides. Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are classical reagents for this transformation. PCl₅ reacts with carboxylic acids to yield the acyl chloride, phosphoryl chloride (POCl₃), and HCl. researchgate.netsemanticscholar.org PCl₃ can also be used, though it requires a 3:1 molar ratio of carboxylic acid to reagent and the byproduct, phosphorous acid (H₃PO₃), can sometimes complicate purification. researchgate.netsemanticscholar.org

More modern or specialized reagents include cyanuric chloride and triphenylphosphine-based systems. Cyanuric chloride, in the presence of a base like triethylamine (B128534), can convert carboxylic acids to acyl chlorides under relatively mild conditions. Another approach involves the use of triphenylphosphine (B44618) (PPh₃) in combination with a chlorine source like carbon tetrachloride (CCl₄) or hexachloroacetone.

Indirect Synthetic Routes

Indirect methods provide alternative pathways to this compound, often starting from different precursors and involving multiple synthetic steps.

Derivatization from Substituted Benzoyl Chlorides

An indirect route could theoretically involve the derivatization of a pre-existing substituted benzoyl chloride. For instance, one might consider the synthesis starting from 4-hydroxy-2-methyl-benzoyl chloride and subsequently acetylating the hydroxyl group. However, this approach is challenging due to the high reactivity of the acyl chloride functional group, which is generally incompatible with the conditions required for acetylation (e.g., presence of bases or nucleophilic reagents). The acyl chloride would likely react with the acetylating agent or hydrolyze before the desired transformation could occur. Benzoyl chloride derivatization is more commonly used to protect or modify amine and phenol (B47542) groups in analytical chemistry for techniques like LC-MS, rather than for preparative synthesis of a more complex benzoyl chloride. nih.govchromatographyonline.comacs.org

A more viable, albeit multi-step, strategy would involve protecting the carboxylic acid of 4-hydroxy-2-methyl-benzoic acid, acetylating the phenol, deprotecting the carboxylic acid, and finally converting it to the acyl chloride as described in section 2.1.

Multi-step Syntheses Involving Aromatic Acetoxylation

A plausible multi-step synthesis begins with a simpler, commercially available precursor like o-toluic acid (2-methylbenzoic acid). wikipedia.org The synthesis would proceed through the following key steps:

Hydroxylation: Introduction of a hydroxyl group at the para-position (position 4) of the benzene (B151609) ring. This can be achieved through various electrophilic aromatic substitution reactions, potentially involving protection of the carboxylic acid group first.

Acetylation: The resulting 4-hydroxy-2-methyl-benzoic acid is then acetylated at the phenolic hydroxyl group using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base, to yield 4-(acetyloxy)-2-methyl-benzoic acid.

Acyl Chloride Formation: The final step is the conversion of the carboxylic acid group of 4-(acetyloxy)-2-methyl-benzoic acid into the target acyl chloride using one of the halogenating agents discussed previously. A patent describes a process for a similar compound, 3-acetoxy-2-methylbenzoyl chloride, which involves the acylation of 3-hydroxy-2-methylbenzoic acid with acetic anhydride, followed by reaction with an inorganic acid chloride to form the final product. google.com

This multi-step approach offers flexibility in introducing various functional groups and allows for the synthesis of the target compound from more readily available starting materials. beilstein-journals.orgnih.gov

Reactivity and Mechanistic Investigations of 4 Acetyloxy 2 Methyl Benzoyl Chloride

Electrophilic Nature of the Acyl Chloride Moiety

The reactivity of 4-(acetyloxy)-2-methyl-benzoyl chloride is fundamentally governed by the electrophilic character of the carbonyl carbon in the acyl chloride group (-COCl). This electrophilicity arises from the strong electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon. libretexts.orglibretexts.org The oxygen atom, through its high electronegativity, polarizes the carbon-oxygen double bond, drawing electron density away from the carbon and inducing a partial positive charge (δ+). Similarly, the chlorine atom exerts a significant inductive effect, further depleting electron density from the carbonyl carbon. This pronounced partial positive charge makes the carbonyl carbon a prime target for attack by nucleophiles. libretexts.orglibretexts.org

Acylating Agent Properties in Organic Reactions

As a highly reactive acyl chloride, this compound serves as an effective acylating agent. medcraveonline.com Acylation is a fundamental transformation in organic synthesis involving the introduction of an acyl group (in this case, the 4-(acetyloxy)-2-methyl-benzoyl group) into a molecule. This is typically achieved through a nucleophilic acyl substitution reaction, where a nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion, which is an excellent leaving group. libretexts.orgmasterorganicchemistry.com

The general mechanism for acylation with an acyl chloride proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.com First, the nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl double bond is reformed by the elimination of the chloride ion. masterorganicchemistry.comyoutube.com

Common nucleophiles that undergo acylation by benzoyl chlorides include alcohols, phenols, amines, and carboxylates, leading to the formation of esters, amides, and anhydrides, respectively. uomustansiriyah.edu.iq These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct that is formed. uomustansiriyah.edu.iq

Relative Reactivity Profiles Compared to Other Aromatic Acyl Halides

The reactivity of an aromatic acyl halide is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and slow down the reaction rate. libretexts.org

| Substituted Benzoyl Chloride | Substituent at Para-position | Electronic Effect | Expected Relative Rate of Hydrolysis |

|---|---|---|---|

| 4-Nitrobenzoyl chloride | -NO₂ | Strongly Electron-Withdrawing | Fastest |

| 4-Chlorobenzoyl chloride | -Cl | Electron-Withdrawing | Fast |

| Benzoyl chloride | -H | Neutral (Reference) | Moderate |

| 4-Methylbenzoyl chloride | -CH₃ | Electron-Donating | Slow |

| 4-Methoxybenzoyl chloride | -OCH₃ | Strongly Electron-Donating | Slowest |

This table provides a qualitative comparison based on the electronic effects of substituents. Actual reaction rates would need to be determined experimentally.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including this compound. masterorganicchemistry.com This class of reactions involves the substitution of the chloride leaving group by a nucleophile. The general mechanism, as previously mentioned, is a two-step addition-elimination process that proceeds through a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Reactions with Oxygen-Centered Nucleophiles

Oxygen-containing nucleophiles, such as alcohols, phenols, and carboxylates, readily react with this compound to form esters and anhydrides.

Formation of Esters and Anhydrides

The reaction of this compound with an alcohol or a phenol (B47542) yields the corresponding ester. libretexts.org This esterification is a common and efficient method for preparing esters, as the reaction is generally irreversible due to the formation of the stable chloride ion and the often-gaseous HCl byproduct (or its salt when a base is used). libretexts.org The reaction of this compound with a carboxylic acid or, more commonly, a carboxylate salt, results in the formation of a mixed anhydride (B1165640). uomustansiriyah.edu.iqgoogle.com The carboxylate anion acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.

The following table provides examples of typical reactions of a generic benzoyl chloride with oxygen-centered nucleophiles, which are analogous to the expected reactions of this compound.

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |

|---|---|---|---|

| This compound | Ethanol | Ethyl 4-(acetyloxy)-2-methylbenzoate | Esterification |

| This compound | Phenol | Phenyl 4-(acetyloxy)-2-methylbenzoate | Esterification |

| This compound | Sodium Acetate (B1210297) | Acetic 4-(acetyloxy)-2-methylbenzoic anhydride | Anhydride Formation |

| This compound | Water | 4-(Acetyloxy)-2-methyl-benzoic acid | Hydrolysis |

Exploration of Regioselectivity and Stereoselectivity

When this compound reacts with a molecule containing multiple nucleophilic sites, the issue of regioselectivity arises. For instance, in the acylation of a polyol (a compound with multiple hydroxyl groups), the reaction may preferentially occur at one hydroxyl group over others. This selectivity is often governed by a combination of steric and electronic factors. Primary alcohols are generally more reactive and less sterically hindered than secondary alcohols, which are in turn more reactive than tertiary alcohols. organic-chemistry.org Therefore, in a reaction with a diol containing both a primary and a secondary hydroxyl group, acylation is expected to occur predominantly at the primary position. nih.gov

The regioselectivity of benzoylation reactions can be influenced by the reaction conditions, such as the choice of catalyst and solvent. nih.govacs.org For example, the use of certain catalysts can enhance the selectivity for a particular hydroxyl group. acs.org

Stereoselectivity becomes a consideration when either the acyl chloride or the nucleophile is chiral. While this compound itself is not chiral, it can be used in reactions with chiral alcohols. In such cases, if the reaction proceeds through a chiral transition state, it could potentially lead to a mixture of diastereomeric esters. The stereochemical outcome would depend on the specific substrate and reaction conditions. In some instances, chiral acylating agents are employed to achieve kinetic resolution of racemic alcohols, where one enantiomer of the alcohol reacts faster than the other.

Reactions with Nitrogen-Centered Nucleophiles

The reactivity of this compound, like other acyl chlorides, is dominated by nucleophilic acyl substitution. libretexts.orgkhanacademy.org This class of reactions involves the replacement of the chloride leaving group with a nucleophile. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effects of both the chlorine atom and the acetyloxy group, making it a prime target for nucleophilic attack.

The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of N-substituted amides. studysmarter.co.uk The general mechanism follows a nucleophilic addition-elimination pathway. libretexts.org Initially, the nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. A final deprotonation step, typically facilitated by a second equivalent of the amine or an added base (like pyridine or triethylamine), yields the stable amide product and an ammonium (B1175870) salt. researchgate.netchemguide.co.uk

The reaction with primary amines (R-NH₂) results in the formation of secondary amides, while secondary amines (R₂NH) yield tertiary amides.

Table 1: Representative Amidation Reactions

| Amine Type | Nucleophile | Product | Amide Class |

| Primary | Aniline | 4-(Acetyloxy)-N-phenyl-2-methylbenzamide | Secondary |

| Primary | Benzylamine | 4-(Acetyloxy)-N-benzyl-2-methylbenzamide | Secondary |

| Secondary | Pyrrolidine | (4-(Acetyloxy)-2-methylphenyl)(pyrrolidin-1-yl)methanone | Tertiary |

| Secondary | Diethylamine | 4-(Acetyloxy)-N,N-diethyl-2-methylbenzamide | Tertiary |

The kinetics of amide formation from acyl chlorides are generally rapid due to the high reactivity of the starting material. researchgate.net The rate of reaction is influenced by several factors including the nucleophilicity of the amine, steric hindrance at both the amine and the acyl chloride, solvent, and temperature. More nucleophilic amines react faster, while sterically bulky amines or substituents near the carbonyl group (like the 2-methyl group on the benzoyl chloride) can slow the reaction rate.

Yield optimization strategies focus on controlling these reaction parameters to maximize the formation of the desired amide and minimize side reactions, such as hydrolysis of the acyl chloride. researchgate.net Key optimization parameters include:

Stoichiometry: Using a slight excess of the acyl chloride or the amine can drive the reaction to completion. However, using two equivalents of the amine nucleophile is common, where one equivalent acts as a nucleophile and the second acts as a base to neutralize the HCl byproduct.

Base: The addition of a non-nucleophilic base, such as triethylamine or pyridine, is a standard practice. researchgate.net The base efficiently scavenges the hydrogen chloride generated during the reaction, preventing the protonation of the amine nucleophile and thereby maintaining its reactivity.

Temperature: These reactions are often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize potential side reactions. rsc.orgresearchgate.net

Solvent: Aprotic solvents like dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or the bio-based solvent Cyrene™ are typically used to avoid reaction with the solvent (solvolysis). researchgate.net

Table 2: Hypothetical Yield Optimization for Reaction with Benzylamine

| Entry | Base (Equivalents) | Temperature (°C) | Solvent | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | Benzylamine (2.0) | 25 | Dichloromethane | 2 | 85 |

| 2 | Triethylamine (1.1) | 25 | Dichloromethane | 2 | 92 |

| 3 | Triethylamine (1.1) | 0 | Dichloromethane | 3 | 96 |

| 4 | Pyridine (1.1) | 0 | THF | 3 | 94 |

Rearrangement Pathways and Intermediate Studies

Beyond direct substitution, acyl compounds containing suitably positioned functional groups can undergo intramolecular rearrangements. These pathways often proceed through cyclic intermediates and can lead to products that are structural isomers of those expected from simple substitution.

Exploration of Acetyloxy Migration Phenomena

For this compound, the presence of the acetyloxy group introduces the possibility of intramolecular acyl migration. While not extensively documented for this specific molecule, acyl migrations are well-known phenomena in other systems, such as peptides and carbohydrates, where a nearby nucleophile (like a hydroxyl or amino group) can attack an ester carbonyl. researchgate.netresearchgate.net

A plausible scenario for acetyloxy migration in a derivative of this compound could occur if the primary reaction product contains a nucleophilic group positioned appropriately. For instance, if the compound reacts with a nucleophile that introduces a hydroxyl or amino group at a position ortho to the benzoyl carbonyl, this group could potentially attack the acetyl carbonyl of the acetyloxy moiety.

This intramolecular transesterification would likely proceed through a cyclic orthoester-like intermediate. researchgate.net For example, a 1,4- or 1,5-migration could occur, leading to the transfer of the acetyl group from the phenolic oxygen to the new nucleophilic group. Such rearrangements are often reversible and the position of the equilibrium is dependent on the relative stability of the isomers and the reaction conditions (pH, solvent). researchgate.net Investigating these potential pathways would require careful structural analysis of the reaction products and could involve trapping experiments or spectroscopic studies (e.g., low-temperature NMR) to detect transient intermediates. The study of radical-induced acyloxy migration also presents a modern avenue for exploring novel reactivity. acs.orgchemrxiv.org

Characterization of Transient Intermediates (e.g., Acyloxyiminium Ions)

In reactions of acyl chlorides with nucleophiles, particularly in the presence of catalysts or certain solvents, various transient intermediates can be formed. While no direct spectroscopic or kinetic evidence for the characterization of transient intermediates for this compound has been reported, the formation of acyloxyiminium ions is a plausible pathway in reactions involving amide formation.

In a general reaction with a secondary amine, the initial nucleophilic attack on the carbonyl carbon of the benzoyl chloride would form a tetrahedral intermediate. Subsequent elimination of the chloride ion would yield a protonated amide. In the presence of a base, this is deprotonated to the final amide product. However, under certain conditions, especially with reagents like dimethylformamide (DMF) which can act as a catalyst, an acyloxyiminium ion could be formed. The reaction of the acyl chloride with DMF would generate a Vilsmeier-type reagent, which is a highly reactive electrophile.

Due to the lack of specific studies on this compound, the exact nature and reactivity of any transient intermediates remain speculative.

Computational Insights into Transition States and Reaction Energy Landscapes

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating reaction mechanisms, transition states, and energy landscapes for a wide range of chemical reactions. While no specific computational studies on this compound were found, insights can be drawn from computational analyses of related benzoyl chloride derivatives.

For nucleophilic acyl substitution reactions of benzoyl chlorides, computational studies can model the energy profiles of different mechanistic pathways, such as a concerted S_N2-like mechanism or a stepwise mechanism involving a tetrahedral intermediate. The transition state geometry and energy would be influenced by the electronic nature of the ring substituents.

For this compound, computational modeling could predict how the ortho-methyl and para-acetyloxy groups affect the stability of the ground state, any intermediates, and the transition states. The steric hindrance from the ortho-methyl group could influence the approach of the nucleophile and the geometry of the transition state. The electronic effects of both substituents would modulate the charge distribution in the transition state. Such a computational study would provide valuable, though currently unavailable, insights into the reactivity of this specific molecule.

Stability and Degradation Mechanisms

The stability of this compound is primarily limited by the reactivity of its two functional groups: the acyl chloride and the ester. Both are susceptible to degradation under certain conditions.

Hydrolysis Pathways of the Acyl Chloride Functionality

The acyl chloride group is highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid, 4-(acetyloxy)-2-methyl-benzoic acid, and hydrochloric acid. This reaction is typically rapid and exothermic.

The mechanism of hydrolysis for benzoyl chlorides can vary depending on the solvent and the substituents on the aromatic ring. It can proceed through a bimolecular nucleophilic acyl substitution (S_N2-like) mechanism, where water acts as the nucleophile, or a dissociative mechanism (S_N1-like) involving the formation of an acylium ion intermediate. The presence of an electron-donating group can stabilize the positive charge of the acylium ion, favoring an S_N1-like pathway. Conversely, electron-withdrawing groups tend to favor an S_N2-like mechanism.

For this compound, the interplay of the electron-donating methyl group and the electron-withdrawing acetyloxy group would influence the preferred hydrolysis pathway. It is plausible that both mechanisms could be operative, and the dominant pathway may depend on the specific reaction conditions.

It is important to note that the ester functionality (acetyloxy group) can also undergo hydrolysis, particularly under acidic or basic conditions, which would be generated by the hydrolysis of the acyl chloride itself. This would lead to the formation of 4-hydroxy-2-methyl-benzoic acid.

Thermal Decomposition Studies

Specific studies on the thermal decomposition of this compound are not available in the public domain. However, the thermal stability of acyl chlorides can be limited. At elevated temperatures, decomposition can occur, potentially leading to the formation of various products through complex reaction pathways.

Possible thermal decomposition pathways could involve the elimination of hydrogen chloride, decarbonylation (loss of carbon monoxide), or reactions involving the substituents on the aromatic ring. The presence of the acetyloxy group might also influence the decomposition process, potentially leading to the formation of anhydrides or other rearrangement products.

Without experimental data from techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), any discussion of the specific thermal decomposition products and temperatures for this compound remains speculative.

Applications in Advanced Organic Synthesis

Utility as a Building Block for Complex Molecules

4-(Acetyloxy)-2-methyl-benzoyl chloride is a valuable building block for the construction of complex molecular architectures, particularly those containing heterocyclic motifs prevalent in medicinal chemistry. Its ability to readily react with nucleophiles such as amines and alcohols makes it an ideal component for linking molecular fragments.

The compound's primary role in the synthesis of heterocyclic systems is as an acylating agent, introducing the 4-(acetyloxy)-2-methylbenzoyl moiety into a pre-existing heterocyclic nucleus. This is particularly common in the functionalization of nitrogen-containing heterocycles.

While not typically used to construct the quinoline (B57606) ring system itself, this compound is employed in the derivatization of quinoline scaffolds. A notable application involves its use in acylating piperazine-substituted quinolines. In a multi-step synthesis, a 4-methyl-2-(piperazin-1-yl)quinoline intermediate can be reacted with an appropriate benzoyl chloride to yield a final acylated product. researchgate.net The reaction of the secondary amine of the piperazine (B1678402) ring with the acyl chloride forms a stable amide bond, effectively linking the benzoyl group to the quinoline-piperazine framework. researchgate.net This method is used to produce a variety of substituted quinoline derivatives, with research showing that compounds where the substituent is a 4-acetyloxy group are part of such synthetic libraries. researchgate.net

Piperazine and its derivatives are ubiquitous pharmacophores in drug discovery. The acylation of the piperazine ring is a common strategy to introduce molecular diversity and modulate pharmacological properties. This compound serves as a key reagent in this context. The nucleophilic secondary amine of a piperazine ring readily attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide linkage. mdpi.com

This reaction is a cornerstone for creating complex molecules that incorporate both a piperazine unit and a substituted benzoyl group. A prime example is the synthesis of 4-methyl-2-(4-(substituted-benzoyl)-1-piperazinyl)-quinoline derivatives. researchgate.net In this synthesis, the piperazine acts as a linker between the quinoline core and the benzoyl moiety introduced by the acyl chloride. researchgate.net

Table 1: Representative Acylation Reaction of Piperazine with Benzoyl Chloride Derivatives

| Piperazine Substrate | Acylating Agent | Base | Solvent | Product |

| 4-methyl-2-(piperazin-1-yl)quinoline | 4-(Acetyloxy)-benzoyl chloride | Triethylamine (B128534) | Dichloromethane (B109758) | 2-(4-(4-Acetoxybenzoyl)piperazin-1-yl)-4-methylquinoline researchgate.net |

| 1-Benzhydrylpiperazine | Benzoyl chloride | Triethylamine | Dichloromethane | 1-Benzhydryl-4-benzoylpiperazine |

Coumarins (benzo-α-pyrones) are a class of heterocyclic compounds widely found in nature with significant biological activities. researchgate.net Their synthesis is typically achieved through classic condensation reactions such as the Pechmann, Perkin, or Knoevenagel reactions, which build the pyrone ring onto a phenolic starting material. nih.govchemmethod.com A review of the common synthetic routes for the formation of the core coumarin (B35378) scaffold indicates that benzoyl chloride derivatives, including this compound, are not typically employed as primary building blocks for the construction of the heterocyclic ring system itself. Acyl chlorides are more commonly used to modify existing coumarins, for instance, by acylating a hydroxyl group on a pre-formed coumarin ring. rsc.org

Pharmaceutical intermediates are the molecular building blocks used in the synthesis of active pharmaceutical ingredients (APIs). q100lifesciences.comshreemlifesciences.com Given that quinoline and piperazine moieties are core components of numerous therapeutic agents, this compound's role in synthesizing complex quinoline-piperazine frameworks establishes its utility as a precursor for advanced pharmaceutical intermediates. researchgate.netnih.govnih.gov

The products resulting from the acylation of piperazine-substituted quinolines are themselves complex intermediates. researchgate.net The acetyloxy group present in the molecule provides a latent phenol (B47542) functionality. This ester can be hydrolyzed under basic or acidic conditions to reveal a hydroxyl group, which can then be used as a handle for further synthetic transformations, such as etherification or the introduction of other functional groups, adding another layer of complexity and potential for creating diverse libraries of compounds for drug discovery.

Incorporation into Heterocyclic Architectures

Functional Group Interconversions Involving the Acetyloxy and Benzoyl Chloride Moieties

The distinct reactivity of the benzoyl chloride and acetyloxy groups in this compound allows for their selective manipulation, a key strategy in multistep organic synthesis. The benzoyl chloride is a highly electrophilic species, readily undergoing nucleophilic acyl substitution, while the acetyloxy group, being an ester, is significantly less reactive. This reactivity difference forms the basis for a variety of functional group interconversions.

The benzoyl chloride moiety can be readily converted into a wide array of functional groups under mild conditions that leave the acetyloxy group intact. For instance, reaction with amines (amidification), alcohols (esterification), or water (hydrolysis) proceeds selectively at the acyl chloride. This chemoselectivity is crucial for introducing diversity at this position while preserving the acetyloxy group for subsequent transformations.

Conversely, the acetyloxy group can be selectively cleaved to reveal a phenol. This is typically achieved under basic conditions, such as hydrolysis with a mild base, which would also hydrolyze the benzoyl chloride. However, by first converting the benzoyl chloride to a less reactive functional group, such as an amide or an ester, the selective deacetylation can be accomplished. For example, after amidation of the benzoyl chloride, the resulting 4-(acetyloxy)-2-methyl-N-alkylbenzamide can be subjected to basic hydrolysis to yield the corresponding 4-hydroxy-2-methyl-N-alkylbenzamide.

This orthogonal reactivity allows for a stepwise functionalization of the molecule, where one group acts as a masked functionality while the other is being transformed.

Table 1: Selective Functional Group Interconversions of this compound

| Reagent/Condition | Moiety Transformed | Product Functional Group |

| R-NH₂ (Amine) | Benzoyl chloride | Amide |

| R-OH (Alcohol) | Benzoyl chloride | Ester |

| H₂O (Water) | Benzoyl chloride | Carboxylic acid |

| 1. R-NH₂ 2. Mild Base | Acetyloxy | Phenol (after initial amidation) |

Chemo- and Regioselective Transformations

The presence of two distinct electrophilic sites in this compound opens avenues for chemo- and regioselective reactions, particularly with polyfunctional nucleophiles.

Chemoselectivity: In reactions with nucleophiles containing multiple reactive sites, such as amino alcohols or aminophenols, the highly reactive benzoyl chloride will preferentially react. For example, in a reaction with an amino alcohol, the amine functionality, being a stronger nucleophile than the hydroxyl group, will selectively attack the benzoyl chloride to form an amide, leaving the hydroxyl group and the acetyloxy group on the aromatic ring untouched. This allows for the selective acylation of the more nucleophilic site in a bifunctional molecule.

Regioselectivity: The substitution pattern of the aromatic ring, with the methyl group at the 2-position and the acetyloxy group at the 4-position, can influence the regioselectivity of certain reactions. While the primary sites of reaction are the functional groups themselves, in reactions involving the aromatic ring (such as further electrophilic aromatic substitution, although unlikely given the deactivating nature of the acyl chloride), the directing effects of the existing substituents would come into play. However, the most significant aspect of regioselectivity arises when the molecule is used to construct heterocyclic systems.

For instance, after conversion of the benzoyl chloride to a suitable functional group, the acetyloxy group can be hydrolyzed to a phenol. The resulting substituted phenol can then undergo intramolecular cyclization reactions. The position of the substituents will dictate the size and type of the resulting heterocyclic ring. For example, a reaction sequence involving amidation of the benzoyl chloride, followed by deacetylation and subsequent intramolecular cyclization could lead to the formation of benzoxazinones or other related heterocyclic scaffolds. The regiochemistry of the cyclization is predetermined by the relative positions of the interacting functional groups.

Table 2: Chemo- and Regioselective Reactions with this compound

| Nucleophile | Primary Reaction Site | Resulting Product Type | Selectivity |

| Amino alcohol | Benzoyl chloride | Hydroxy-substituted amide | Chemoselective |

| Diamine | Benzoyl chloride | Amino-substituted amide | Chemoselective |

| Post-modification and cyclization | Intramolecular reaction | Heterocycle (e.g., Benzoxazinone) | Regioselective |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of a compound in solution. For 4-(Acetyloxy)-2-methyl-benzoyl chloride, ¹H and ¹³C NMR would provide definitive evidence for its structural integrity and purity.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons would appear as a complex splitting pattern in the downfield region. The methyl group attached to the aromatic ring and the acetyl methyl group would each exhibit a singlet, with their precise chemical shifts influenced by the electronic environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbons of the benzoyl chloride and the acetate (B1210297) groups would be observed at the lowest field. The aromatic carbons would have distinct chemical shifts based on their substitution pattern, and the two methyl carbons would appear at a high field.

A hypothetical data table for the expected NMR shifts is presented below.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.2 | 120 - 155 |

| Benzoyl-CH₃ | ~2.5 | ~20 |

| Acetyl-CH₃ | ~2.3 | ~21 |

| Benzoyl C=O | - | ~168 |

| Acetyl C=O | - | ~169 |

| C-O (Aromatic) | - | ~153 |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and the acid chloride. The aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the ester, would also be prominent.

Interactive Data Table: Expected FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Acid Chloride) | Stretching | 1770 - 1815 |

| C=O (Ester) | Stretching | 1760 - 1770 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of the chlorine atom, the acetyl group, and the carbonyl group, leading to characteristic fragment ions that would help to confirm the structure.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | Formula | Predicted m/z |

|---|---|---|

| [M]+ | C₁₀H₉ClO₃ | 212.02 |

| [M-Cl]+ | C₁₀H₉O₃ | 177.05 |

| [M-COCH₃]+ | C₈H₆ClO | 153.01 |

| [M-COCl]+ | C₉H₉O₂ | 149.06 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It would also determine the crystal system, space group, and unit cell dimensions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These calculations solve the Schrödinger equation for a given molecular system, providing information about its energy, electron distribution, and other electronic properties.

Electronic Structure Elucidation

The electronic structure of 4-(Acetyloxy)-2-methyl-benzoyl chloride is dictated by the interplay of its constituent functional groups: the benzoyl chloride core, the electron-donating methyl group, and the electron-withdrawing acetyloxy group. Density Functional Theory (DFT) calculations are a common method to elucidate these electronic features.

A hypothetical representation of calculated electronic properties for a substituted benzoyl chloride is presented in the table below, illustrating the type of data obtained from such studies.

| Property | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Reactivity Prediction and Reaction Path Analysis

Quantum chemical calculations can predict the reactivity of a molecule by identifying sites susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl carbon of the benzoyl chloride group is the primary electrophilic site, making it prone to attack by nucleophiles. The benzene (B151609) ring can undergo electrophilic aromatic substitution, with the directing effects of the methyl and acetyloxy groups influencing the position of substitution.

Reaction path analysis involves mapping the potential energy surface of a reaction to identify the transition state and determine the activation energy. This provides a quantitative measure of the reaction's feasibility and rate. For instance, the hydrolysis of this compound can be computationally modeled to understand the mechanism, which could proceed through a direct nucleophilic attack on the carbonyl carbon or via a more complex pathway involving intermediates.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the three-dimensional structure and dynamics of molecules.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in space and their relative energies. The rotation around the single bonds, particularly the bond connecting the benzoyl group to the benzene ring and the bond of the acetyloxy group, gives rise to different conformers.

Energy minimization calculations, often performed using molecular mechanics or quantum mechanical methods, can identify the lowest energy (most stable) conformation. For benzoyl chloride itself, a planar conformation is generally preferred. researchgate.net However, the presence of substituents, especially in the ortho position like the methyl group in this compound, can lead to non-planar ground states to alleviate steric hindrance. researchgate.net The relative energies of different conformers can provide insights into the compound's flexibility and the population of each conformer at a given temperature.

Below is a hypothetical table showing the results of a conformational analysis for a substituted benzoyl chloride.

| Conformer | Dihedral Angle (°C-C-C=O) | Relative Energy (kcal/mol) |

| 1 | 0 | 1.5 |

| 2 | 30 | 0.8 |

| 3 | 60 | 0.0 |

| 4 | 90 | 2.0 |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. mdpi.com By comparing the calculated shifts with experimental data, the structure of a molecule can be confirmed. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular vibrations.

A representative table of predicted versus experimental spectroscopic data for a related molecule is shown below.

| Nucleus | Predicted ¹³C NMR Chemical Shift (ppm) | Experimental ¹³C NMR Chemical Shift (ppm) |

| Carbonyl C | 168.5 | 169.2 |

| Aromatic C-1 | 135.2 | 134.8 |

| Aromatic C-2 | 130.8 | 131.1 |

| Methyl C | 21.3 | 21.5 |

Mechanistic Probing through Computational Approaches

Computational chemistry is an invaluable tool for investigating reaction mechanisms. By modeling the reactants, intermediates, transition states, and products of a reaction, a detailed understanding of the reaction pathway can be obtained.

For this compound, computational studies could be used to probe the mechanisms of reactions such as nucleophilic acyl substitution. For instance, the reaction with an alcohol to form an ester could be modeled to determine whether it proceeds through a concerted or a stepwise mechanism. The calculated activation energies for different possible pathways can help in identifying the most likely mechanism. These computational investigations can complement experimental studies and provide insights that are difficult to obtain through experiments alone.

Analytical Methodologies and Derivatization Strategies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a reactive acyl chloride like 4-(Acetyloxy)-2-methyl-benzoyl chloride, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, each with specific considerations for sample integrity and derivatization.

Reversed-phase HPLC (RP-HPLC) is a robust technique for the analysis of benzoyl chloride and its derivatives. Due to the hydrolytic instability of acyl chlorides, analysis requires non-aqueous or anhydrous mobile phases to prevent on-column degradation. The separation is typically based on the compound's hydrophobicity.

Research on related compounds, such as benzyl (B1604629) chloride and its impurities, provides a framework for method development. A common approach involves using a C18 stationary phase with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component. oup.com For acyl chlorides, the aqueous component must be replaced or minimized and buffered to maintain a neutral or acidic pH. For mass spectrometry compatibility, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com

Table 1: Illustrative HPLC Conditions for Benzoyl Chloride Derivatives

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Symmetry C18 | Newcrom R1 |

| Mobile Phase | Acetonitrile / Water (55:45 v/v) | Acetonitrile / Water / Phosphoric Acid |

| Flow Rate | 1.0 mL/min | - |

| Column Temperature | 25°C | Ambient |

| Detection | UV at 220 nm | UV, MS-compatible with formic acid |

| This table is based on methodologies for related compounds and serves as a starting point for the analysis of this compound. oup.comsielc.comjocpr.com |

Gas chromatography is a highly efficient separation technique suitable for volatile and thermally stable compounds. While benzoyl chloride itself can be analyzed by GC, its high reactivity can pose challenges, potentially requiring inert systems to avoid degradation in the injector or column. oup.com Capillary GC with a flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for quantification and identification.

A typical GC method involves a non-polar or medium-polarity capillary column, such as one coated with 5% phenyl-polydimethylsiloxane (HP-5). semanticscholar.org Quantification is often performed using an internal standard method to ensure accuracy and reproducibility. semanticscholar.org

Table 2: Representative GC Conditions for Benzoyl Chloride Analysis

| Parameter | Condition |

| Column | HP-5 (30m x 0.32mm x 0.25µm) |

| Detector | Flame Ionization Detector (FID) |

| Solvent | Trichloromethane |

| Internal Standard | Undecane |

| Quantification Range | 0.25 - 0.42 µg/µL |

| Correlation Coefficient (r²) | 0.9999 |

| Data derived from a method developed for benzoyl chloride. semanticscholar.org |

Mass Spectrometry-Based Detection in Research Samples

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity, making it an indispensable tool in modern analytical research. It is often coupled with a chromatographic separation technique to analyze complex mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly valuable for analyzing compounds in complex biological or environmental matrices. chromatographyonline.com For direct analysis, a compound like this compound would be ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected via selected reaction monitoring (SRM) for high selectivity and quantitative accuracy.

While LC-MS/MS is powerful, many small, polar molecules exhibit poor retention on reversed-phase columns and inefficient ionization, leading to low sensitivity. chromatographyonline.com Chemical derivatization is a strategy used to overcome these limitations by chemically modifying the analyte to improve its analytical properties.

Benzoyl chloride and its derivatives are highly effective derivatizing agents for a wide range of functional groups, including primary and secondary amines, phenols, and thiols. nih.gov The reaction, known as benzoylation, follows the Schotten-Baumann reaction scheme and attaches a non-polar benzoyl group to the polar analyte. chromatographyonline.com

This derivatization offers several key advantages for LC-MS/MS analysis:

Improved Chromatographic Retention: The addition of the hydrophobic benzoyl group significantly increases the analyte's retention on reversed-phase HPLC columns, moving it away from the void volume where matrix interferences are often most severe. chromatographyonline.comacs.org

Enhanced Ionization Efficiency: The benzoyl tag can improve the proton affinity of the analyte, leading to more efficient ionization in positive-mode ESI and thus a stronger signal. chromatographyonline.com

Increased Selectivity and Sensitivity: The derivatized products are stable and often produce a characteristic neutral loss of the benzoyl group (105 Da) during MS/MS fragmentation, allowing for highly specific precursor ion or neutral loss scans. chromatographyonline.com

Rapid Reaction: Benzoylation is typically a very fast reaction, often completing in under a minute at room temperature. chromatographyonline.com

A typical derivatization protocol involves mixing the aqueous sample with a buffer (e.g., sodium carbonate) to achieve basic pH, followed by the addition of benzoyl chloride dissolved in an organic solvent like acetonitrile. nih.gov After a brief reaction time, the reaction is quenched, and the sample is ready for LC-MS/MS analysis. chromatographyonline.com This strategy has been successfully applied to the targeted metabolomics of neurochemicals in various biological samples, including human cerebrospinal fluid, serum, and rat microdialysate, allowing for the detection of dozens of compounds in a single run with detection limits in the low nanomolar range. nih.govnih.govgeomar.de

Table 3: General Protocol for Benzoyl Chloride Derivatization

| Step | Reagent/Condition | Purpose |

| 1. Sample Preparation | 10 µL of sample (e.g., diluted CSF) | Prepare analyte for reaction |

| 2. pH Adjustment | Add 5 µL of 100 mM Sodium Carbonate | Create basic conditions (pH > 9) for reaction |

| 3. Derivatization | Add 5 µL of 2% (v/v) Benzoyl Chloride in Acetonitrile | Initiate benzoylation of amine and phenol (B47542) groups |

| 4. Internal Standard | Add 5 µL of internal standard mixture | Enable accurate quantification |

| 5. Dilution/Quenching | Addition of water or acidic solution | Prepare sample for injection and stop the reaction |

| This is a representative protocol; volumes and concentrations may be optimized for specific applications. nih.gov |

Derivatization Protocols to Enhance Detection Sensitivity and Selectivity

Optimization of Derivatization Conditions (e.g., pH, Solvents, Temperature)

The efficiency of derivatization reactions using benzoyl chlorides is highly dependent on the careful optimization of several key parameters, including pH, the choice of solvent, and reaction temperature. These factors are crucial for achieving complete and reproducible derivatization, which is essential for accurate quantitative analysis. The reaction, known as the Schotten-Baumann reaction, typically occurs in a basic medium where the deprotonated amine or hydroxyl group of the analyte acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.

pH: The pH of the reaction medium is a critical factor. A basic environment is necessary to deprotonate the functional groups of the analytes (such as primary and secondary amines or phenols) to make them sufficiently nucleophilic. geomar.denih.gov It also serves to neutralize the hydrochloric acid produced as a byproduct of the reaction. Commonly used bases include sodium carbonate and sodium hydroxide. nih.govresearchgate.net Studies have shown that using sodium carbonate buffer can significantly improve sensitivity for certain compounds compared to other buffers like borate. nih.gov The optimal pH can vary depending on the analyte, but a basic pH is a universal requirement for the reaction to proceed efficiently. geomar.de

Solvents: The choice of solvent is also vital. Benzoyl chloride is typically dissolved in an organic solvent that is miscible with the aqueous sample solution to facilitate the reaction. Acetonitrile is a frequently used solvent for dissolving benzoyl chloride before its addition to the aqueous sample. nih.gov The concentration of the organic solvent must be controlled, as too high a concentration can lead to sample precipitation or interference with the analytical separation later on. nih.gov

Temperature: Benzoylation reactions are often rapid and can proceed efficiently at room temperature, which is one of the advantages of this derivatization technique. researchgate.net Some procedures may involve incubation at slightly elevated temperatures, for instance, 37°C for 20 minutes, to ensure the reaction goes to completion, though many protocols find room temperature sufficient. nih.gov The optimization process involves finding a balance where the reaction is complete without causing degradation of the analyte or the derivative. nih.gov

Below is a table summarizing typical conditions for benzoyl chloride derivatization.

| Parameter | Condition | Rationale/Notes |

| pH / Base | Basic (e.g., 100 mM Sodium Carbonate) | Ensures deprotonation of analyte functional groups (amines, phenols) and neutralizes HCl byproduct. nih.gov |

| Solvent | Acetonitrile (for Benzoyl Chloride) | A common solvent that is miscible with aqueous samples, facilitating the reaction. nih.gov |

| Temperature | Room Temperature | The reaction is typically fast and efficient without the need for heating. researchgate.net |

| Reaction Time | < 1 to 20 minutes | Varies by protocol, but the reaction is generally rapid. researchgate.netnih.gov |

Stability of Benzoylated Derivatives for Analytical Applications

The stability of the resulting derivatives is a crucial aspect of any derivatization strategy, as it directly impacts the reliability and reproducibility of the analytical method. Benzoylated derivatives are known for their relatively high stability compared to other derivatization products.

Research has shown that benzoylated products are stable for extended periods under appropriate storage conditions. For instance, derivatives have been reported to be stable for up to a week at room temperature. nih.gov For long-term storage, freezing is effective; benzoylated standards and internal standards have been shown to be stable for at least six months when stored at -80°C. researchgate.net Another study confirmed stability for at least 24 days at 4°C. researchgate.net This stability is advantageous as it allows for flexibility in sample processing and analysis, including the possibility of re-analysis if required, without significant degradation of the derivatized analytes.

The table below outlines the stability of benzoylated derivatives under different conditions as reported in the literature.

| Storage Condition | Reported Stability Duration |

| Room Temperature | Up to one week nih.gov |

| Refrigerated (4°C) | At least 24 days researchgate.net |

| Frozen (-80°C) | At least six months researchgate.net |

Isotope-Labeled Internal Standards in Quantitative Analysis

In quantitative analytical techniques, particularly those involving mass spectrometry (MS), the use of internal standards is essential to correct for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard for achieving the highest accuracy and precision. sigmaaldrich.comnist.gov

For benzoylation-based methods, a common and effective strategy is to use an isotopically labeled derivatizing agent. Commercially available ¹³C-labeled benzoyl chloride (¹³C-BzCl) is frequently used for this purpose. geomar.denih.gov When a mixture of standards is derivatized with ¹³C-BzCl, it creates a set of SIL internal standards that correspond to each analyte derivatized with the unlabeled (¹²C) benzoyl chloride in the actual samples. geomar.de

The key advantages of this approach are:

Co-elution: The SIL derivative has nearly identical physicochemical properties to the native analyte derivative, causing it to co-elute during chromatographic separation. nist.gov

Correction for Matrix Effects: Both the analyte and the internal standard experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source, allowing for accurate correction. nist.gov

Improved Quantification: This method significantly improves the precision and accuracy of quantification for every analyte in the assay. geomar.denih.gov

While SIL internal standards are preferred, it is noted that deuterium-labeled compounds can sometimes exhibit different chromatographic retention times or recovery rates compared to the unlabeled analyte. sigmaaldrich.comnist.gov However, ¹³C-labeling, particularly on the benzoyl moiety, generally avoids these issues.

Spectrophotometric Methods for Concentration Determination

While modern analytical methods predominantly pair derivatization with chromatography and mass spectrometry, spectrophotometric detection remains a viable and accessible technique. The benzoyl group introduced onto an analyte during derivatization is a strong chromophore, meaning it absorbs ultraviolet (UV) light.

This property allows for the detection and quantification of the benzoylated derivatives using a UV-Vis spectrophotometer or an HPLC system equipped with a UV detector. The benzoylated derivatives of various compounds can be quantified by monitoring their absorbance at a specific wavelength, typically around 230-254 nm. researchgate.netnih.gov For instance, one method quantifies benzoylated derivatives of glycerol (B35011) and myo-inositol by measuring absorbance at 231 nm. researchgate.net Another application involving biogenic amines used a photodiode array detector set to 254 nm. nih.gov

The concentration of the analyte in a sample can be determined by comparing its peak area or absorbance to that of a calibration curve constructed from known concentrations of derivatized standards. While not as selective or sensitive as mass spectrometry, spectrophotometric determination is a robust and cost-effective method for quantifying analytes that lack a native chromophore, as the benzoyl group provides a reliable means for UV detection.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 4-(Acetyloxy)-2-methyl-benzoyl chloride, and how are reaction conditions optimized?

- Methodology :

-

Step 1 : Start with 4-(Acetyloxy)-2-methyl-benzoic acid. React with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) under nitrogen. Use a catalytic amount of DMF (0.1–1 mol%) to accelerate the reaction .

-

Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1). Purify the crude product via distillation under reduced pressure (40–60°C, 0.1–1 mmHg) to isolate the acyl chloride .

-

Optimization : Adjust solvent polarity (e.g., DCM vs. toluene) and catalyst loading to minimize side reactions like hydrolysis.

- Data Table :

| Chlorinating Agent | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| SOCl₂ | DCM | DMF | 85–90 | >98% |

| (COCl)₂ | Toluene | None | 75–80 | >95% |

Q. How is this compound characterized to confirm structural integrity?

- Analytical Techniques :

- ¹H/¹³C NMR : Look for acyl chloride carbonyl signals at ~170–175 ppm (¹³C) and absence of carboxylic acid O–H peaks .

- IR Spectroscopy : Confirm C=O stretch of acyl chloride at ~1800 cm⁻¹ and acetyl ester C=O at ~1740 cm⁻¹ .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect hydrolyzed byproducts .

Q. What are the critical storage and handling protocols for this compound?

- Storage : Store under inert gas (Ar/N₂) at –20°C in airtight, amber glass vials. Avoid moisture to prevent hydrolysis to the carboxylic acid .

- Handling : Use dry syringes, gloves, and fume hoods. Quench residues with ice-cold sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If NMR shows unexpected peaks at δ 2.5–3.0 ppm, consider residual DMF (from catalysis) or side products like 4-(Acetyloxy)-2-methyl-benzoic acid.

- Troubleshooting :

Re-purify via flash chromatography (silica gel, hexane:ethyl acetate).

Use HSQC/HMBC to assign ambiguous signals and confirm acyl chloride formation .

Q. What strategies mitigate side reactions during acylation using this compound?

- Experimental Design :

- Solvent Choice : Use anhydrous DCM to stabilize the acyl chloride and reduce hydrolysis.

- Temperature Control : Maintain 0–5°C during reactions with sensitive nucleophiles (e.g., amines) to prevent over-acylation .

- Additive Screening : Add molecular sieves (3Å) to scavenge trace water .

Q. How does the acetyloxy group influence the reactivity of the benzoyl chloride moiety?

- Mechanistic Insight :

- The acetyloxy group at the para position donates electron density via resonance, slightly deactivating the acyl chloride but stabilizing intermediates during nucleophilic substitution .

- Kinetic Studies : Compare reaction rates with unsubstituted benzoyl chloride using stopped-flow UV-Vis to quantify activation effects .

Q. What are the environmental degradation pathways of this compound, and how are they studied?

- Methodology :

- Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS. Half-life at pH 7: ~24 hours .

- Ecotoxicity : Test on Daphnia magna (OECD 202) to assess acute toxicity (LC₅₀ >100 mg/L indicates low risk) .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.